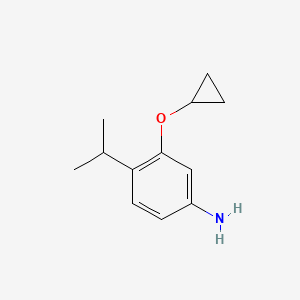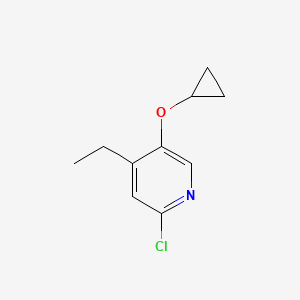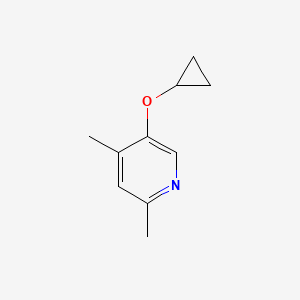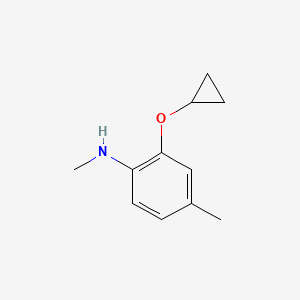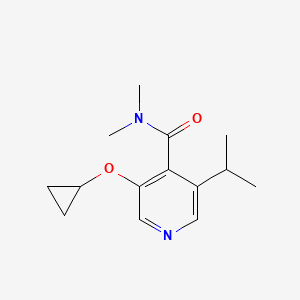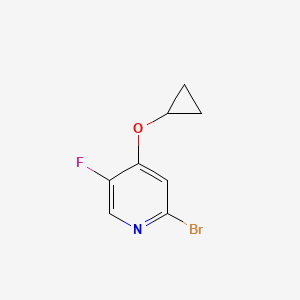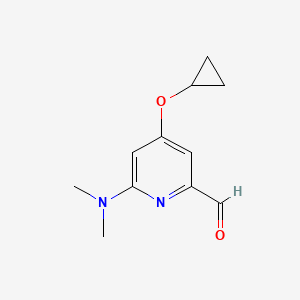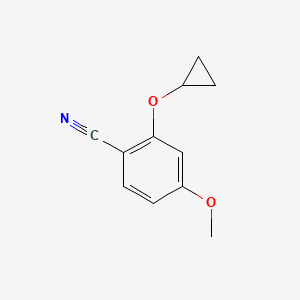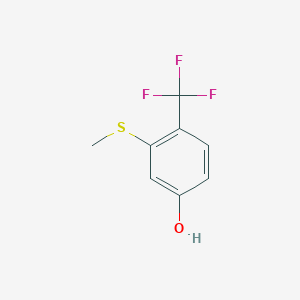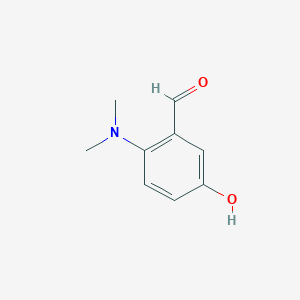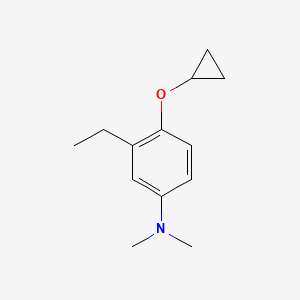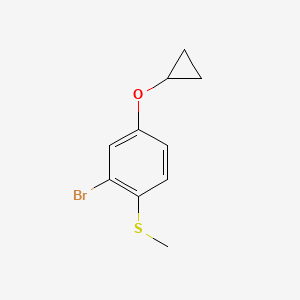
(2-Bromo-4-cyclopropoxyphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-4-cyclopropoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H11BrOS and a molecular weight of 259.16 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a methylsulfane group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-cyclopropoxyphenyl)(methyl)sulfane can be achieved through several methods. One common approach involves the bromination of 4-cyclopropoxyphenyl(methyl)sulfane using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The reaction is carried out in a reactor equipped with temperature control and efficient mixing to ensure uniform distribution of the brominating agent. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Bromo-4-cyclopropoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methylsulfane group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the sulfoxide or sulfone back to the sulfane form.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran (THF) or ethanol.
Major Products:
Substitution: Formation of azides, thiocyanates, or alkoxides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated products or reduced sulfane forms.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-4-cyclopropoxyphenyl)(methyl)sulfane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Bromo-4-cyclopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group can participate in electrophilic and nucleophilic reactions, respectively, leading to the formation of various intermediates. These intermediates can then interact with biological macromolecules, such as proteins and nucleic acids, to exert their effects .
Vergleich Mit ähnlichen Verbindungen
(2-Bromo-4-chlorophenyl)(methyl)sulfane: Similar structure but with a chlorine atom instead of a cyclopropoxy group.
(2-Bromo-4-methylphenyl)(methyl)sulfane: Similar structure but with a methyl group instead of a cyclopropoxy group.
Uniqueness: (2-Bromo-4-cyclopropoxyphenyl)(methyl)sulfane is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C10H11BrOS |
|---|---|
Molekulargewicht |
259.16 g/mol |
IUPAC-Name |
2-bromo-4-cyclopropyloxy-1-methylsulfanylbenzene |
InChI |
InChI=1S/C10H11BrOS/c1-13-10-5-4-8(6-9(10)11)12-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
LLNGLOULFGBZQK-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=C(C=C1)OC2CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



